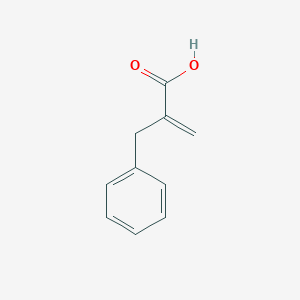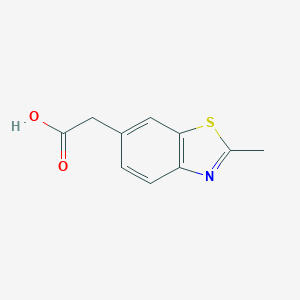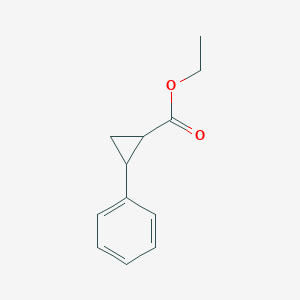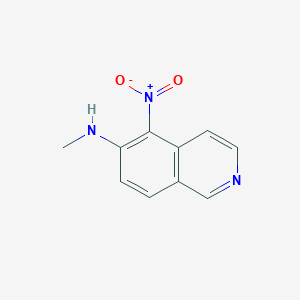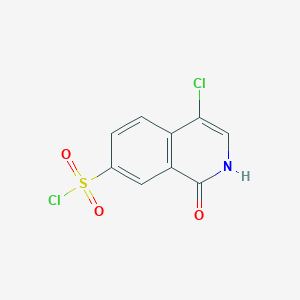
4-氯-1-羟基-7-异喹啉磺酰氯
描述
Synthesis Analysis
The synthesis of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride and related compounds involves complex organic synthesis pathways that are of particular interest due to their structural diversity and therapeutic importance. Isoquinoline derivatives are recognized for their challenging synthesis due to their significant structural frameworks, which are crucial in modern medicinal chemistry and drug development. Efficient synthetic strategies for constructing isoquinoline frameworks and their derivatives have been a focus, highlighting the importance of substituent introduction and bond constructions within isoquinoline compounds (Archana Vijayakumar et al., 2023).
Molecular Structure Analysis
Isoquinolines exhibit a heterocyclic aromatic organic structure composed of a benzene ring fused to a pyridine ring. The molecular structure is pivotal in determining the compound's chemical behavior, including its reactivity and interaction with various biomolecules. The spatial arrangement and electronic configuration of isoquinolines play a crucial role in their pharmacological activity and interaction with biological targets (K. Danao et al., 2021).
Chemical Reactions and Properties
Isoquinoline derivatives, including 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride, participate in a variety of chemical reactions that underscore their versatility in synthetic chemistry. These reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-couplings, which are essential for the functionalization and diversification of isoquinoline structures. The chemical properties are influenced by the presence of functional groups, which can alter the compound's reactivity and stability (Rima Laroum et al., 2019).
科学研究应用
抗疟疾和抗病毒应用
4-氯-1-羟基-7-异喹啉磺酰氯,通过其与氯喹的结构相似性,可能表现出类似的生化特性,使氯喹成为管理各种传染性和非传染性疾病的再利用候选药物。氯喹已被重新用于治疗风湿性关节炎和红斑狼疮等疾病,因其免疫抑制活性,突显了4-氨基喹啉化合物在调节免疫反应中的潜力(Taherian et al., 2013; Savarino et al., 2001)。此外,氯喹和羟氯喹对HIV-1的抗病毒活性及其在COVID-19治疗中的潜在用途表明,类似化合物可能具有广谱抗病毒效果,需要进一步研究4-氯-1-羟基-7-异喹啉磺酰氯在类似应用中的作用。
电化学和催化应用
4-氯-1-羟基-7-异喹啉磺酰氯中氯和磺酰基的存在表明其在电化学应用中具有潜在用途,特别是在处理受污染水的过程中。电化学过程已被用于去除各种污染物,其性能受氯离子的存在影响(Radjenovic & Sedlak, 2015)。该化合物的结构特征可能与活性过硫酸盐在高级氧化过程中发生相互作用,影响污染物去除的效率和选择性(Oyekunle et al., 2021)。这与对高氯酸盐的催化和电催化还原的研究相一致,其中氯离子的存在在决定反应途径和效率方面起着关键作用(Yang et al., 2016)。
抗氧化和抗炎性能
考虑到绿原酸作为一种酚类化合物的抗氧化和抗炎性能,4-氯-1-羟基-7-异喹啉磺酰氯可能由于其化学结构而表现出类似的生物活性,可能允许其与生物系统相互作用,从而调节氧化应激和炎症(Naveed et al., 2018)。这一潜力得到了异喹啉N-氧化生物碱广泛生物活性的支持,表明对异喹啉结构的修改可能导致具有显著药理效应的化合物(Dembitsky et al., 2015)。
属性
IUPAC Name |
4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586544 | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride | |
CAS RN |
223671-81-6 | |
| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

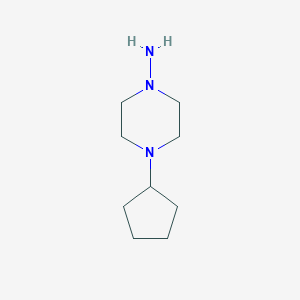
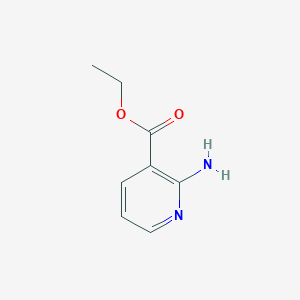
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

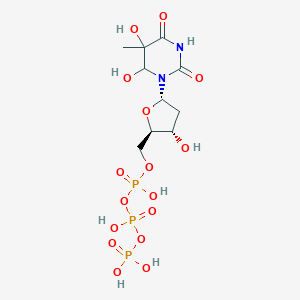
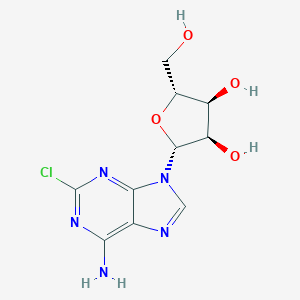
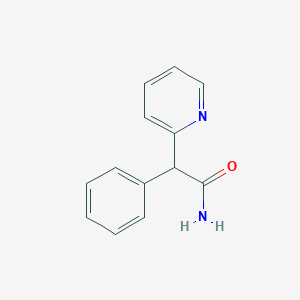
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
